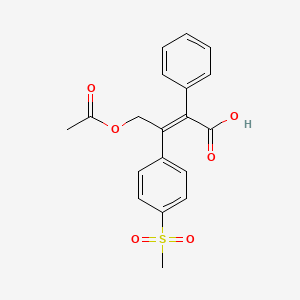
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid is a complex organic compound with a unique structure that includes an acetoxy group, a methylsulfonyl group, and a phenylbutenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylbutenoic Acid Backbone: This can be achieved through a series of aldol condensation reactions, followed by dehydration to form the double bond.
Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the phenyl ring using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester formation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The methylsulfonyl group can participate in redox reactions, affecting cellular redox balance. The phenylbutenoic acid backbone can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetoxy-3-methoxyphenylboronic acid pinacol ester: Similar in structure but contains a boronic acid group instead of a sulfonyl group.
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester: Contains a hydroxyl group instead of an acetoxy group.
2-Methyl-1-propenylboronic acid pinacol ester: Contains a propenyl group instead of a phenylbutenoic acid backbone.
Uniqueness
4-Acetoxy-3-(4-(methylsulfonyl)phenyl)-2-phenylbut-2-enoic acid is unique due to the presence of both acetoxy and methylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C19H18O6S |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(E)-4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C19H18O6S/c1-13(20)25-12-17(14-8-10-16(11-9-14)26(2,23)24)18(19(21)22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22)/b18-17- |
Clave InChI |
RPWJWEFMAVOUBY-ZCXUNETKSA-N |
SMILES isomérico |
CC(=O)OC/C(=C(\C1=CC=CC=C1)/C(=O)O)/C2=CC=C(C=C2)S(=O)(=O)C |
SMILES canónico |
CC(=O)OCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















